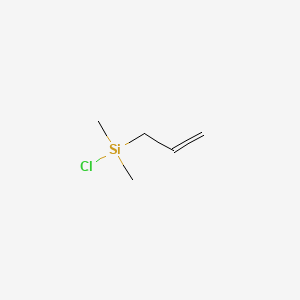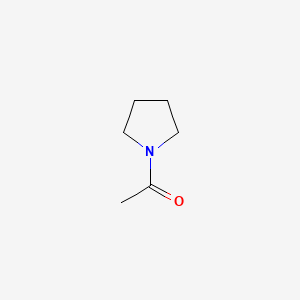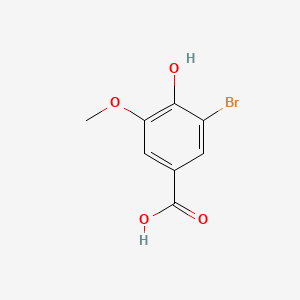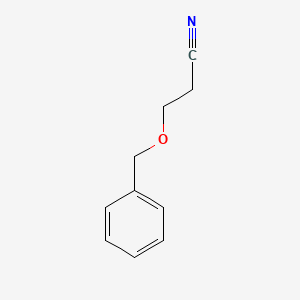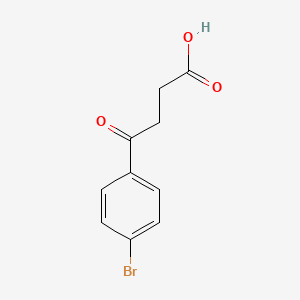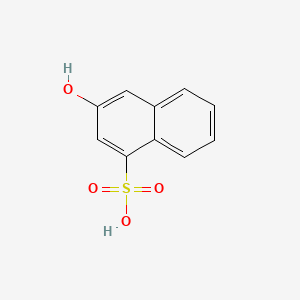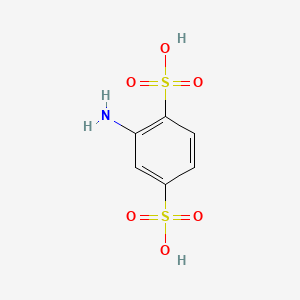
2-Aminobenzene-1,4-disulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions under specific conditions. For instance, the formation of 5-amino-2-formylbenzene sulfonic acid (ABAS) as a by-product during the reduction of dinitrostilbene-disulfonic acid by Zero-Valent Iron highlights the sensitivity of such processes to pH and temperature, with optimized conditions leading to high purity of the desired products (Fan et al., 2007).
Molecular Structure Analysis
Structural analyses, such as those conducted on related sulfonic acid compounds, often utilize various spectroscopic techniques to elucidate the molecular configuration. For example, vibrational spectroscopic studies, including FTIR and FT-Raman, alongside molecular dynamics analysis, provide insights into the structural properties and stability of these molecules (Ramarajan et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of sulfonic acids are influenced by their functional groups. Studies on similar compounds demonstrate how these properties are utilized in various reactions, including sulfonation and Friedel-Crafts alkylations, which are pivotal in synthesizing complex organic molecules (Cerfontain et al., 2010; Wilsdorf et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility and thermal behavior, are crucial for their application in different domains. For example, the synthesis and characterization of sulfonated polyimides from diamine monomers show the influence of sulfonation on solubility and thermal stability, which are essential for their use in fuel cell applications (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and behavior under various conditions, are key to understanding and applying 2-aminobenzene-1,4-disulfonic acid. Studies on the reactivity of sulfonic acids in concentrated aqueous sulfuric acid provide valuable insights into their potential applications and behavior in complex chemical environments (Koeberg-Telder & Cerfontain, 1982).
Scientific Research Applications
Proton Transfer Salts Synthesis
- Scientific Field: Chemical Crystallography .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of new proton transfer salts .
- Methods of Application: The chemicals, 2-aminobenzothiazole, 2-aminobenzene-1,4-disulfonic acid and 2-hydroxybenzoic acid, were purchased commercially. The molecular structures of these salts were carried out by elemental analysis, X-ray diffraction crystallography, FTIR and UV–Vis techniques .
- Results or Outcomes: The intramolecular hydrogen bond creates the cyclic S (6) motif in both structures. For salt 1, crystallization took place in the P2 (1)/c space group of the monoclinic system, and for salt 2 in the P-1 space group of the triclinic system .
Preparation of Surface-Sizing Agent
- Scientific Field: Material Science .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the preparation of a surface-sizing agent .
- Methods of Application: A surface-sizing agent was prepared by adding PFBD (the synthesized compounds) into the deionized water .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Synthesis of Dyes
- Scientific Field: Organic Chemistry .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of various dyes .
- Results or Outcomes: The outcomes can vary widely depending on the specific dye being synthesized. Some of the dyes synthesized using this method include Reactive Orange 35, Reactive Blue 40, Reactive Blue 173, Reactive Blue 213, and Reactive Black 45 .
Preparation of Optical Brighteners
- Scientific Field: Material Science .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the preparation of optical brighteners .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Synthesis of Fluorescent Brighteners
- Scientific Field: Material Science .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of fluorescent brighteners .
- Results or Outcomes: The study does not provide specific results or outcomes for this application .
Synthesis of Direct Dyes
- Scientific Field: Organic Chemistry .
- Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of direct dyes .
- Results or Outcomes: The outcomes can vary widely depending on the specific dye being synthesized. Some of the dyes synthesized using this method include Direct Blue 78 and Direct Blue 83 .
Safety And Hazards
2-Aminobenzene-1,4-disulfonic acid is classified as a skin irritant (H315) and an eye irritant (H319). It may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-aminobenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCBULMAFILCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044751 | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzene-1,4-disulfonic acid | |
CAS RN |
98-44-2 | |
| Record name | 2-Amino-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-p-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzene-1,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

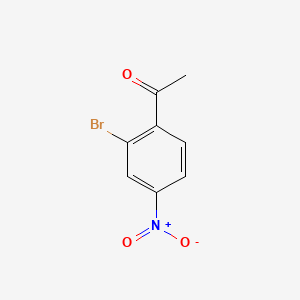
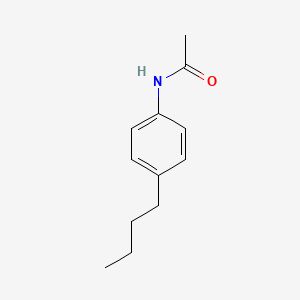

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)
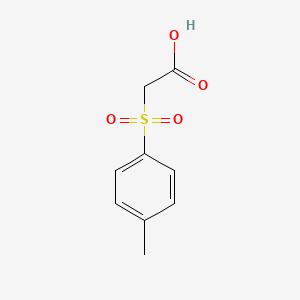
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
